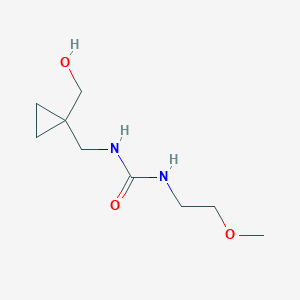
1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(2-methoxyethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(2-methoxyethyl)urea is a synthetic organic compound characterized by its unique cyclopropyl and urea functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(2-methoxyethyl)urea typically involves the reaction of cyclopropylmethylamine with 2-methoxyethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(2-methoxyethyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The methoxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of cyclopropylmethyl aldehyde or cyclopropylmethyl carboxylic acid.
Reduction: Formation of cyclopropylmethylamine derivatives.
Substitution: Formation of substituted urea derivatives.
Aplicaciones Científicas De Investigación
1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(2-methoxyethyl)urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropyl group may confer stability and specificity in binding to these targets, while the urea moiety can participate in hydrogen bonding and other interactions that modulate biological activity. The exact pathways and molecular targets are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
1-(Cyclopropylmethyl)-3-(2-methoxyethyl)urea: Lacks the hydroxymethyl group, resulting in different reactivity and biological activity.
1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-ethylurea:
Uniqueness
1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(2-methoxyethyl)urea is unique due to the presence of both the hydroxymethyl and methoxyethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
1-[[1-(hydroxymethyl)cyclopropyl]methyl]-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-14-5-4-10-8(13)11-6-9(7-12)2-3-9/h12H,2-7H2,1H3,(H2,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISOFXUJJYKESY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1(CC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
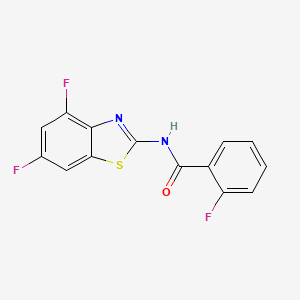
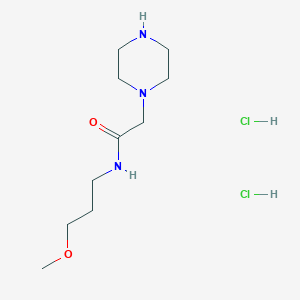
![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(2-methylbenzo[d]thiazol-5-yl)urea](/img/structure/B2919060.png)

![1-cyclopentyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2919062.png)
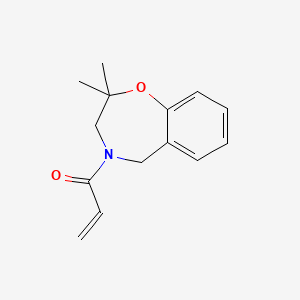
![4-chloro-10-(2,5-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2919068.png)
![3-{[4-(Dimethylamino)phenyl]amino}-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B2919071.png)
![Methyl 4-methoxy-3-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzoate](/img/structure/B2919072.png)
![1-Benzoyl-4-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2919073.png)

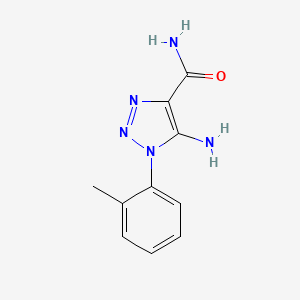
![2-(isopentylthio)-8,8-dimethyl-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2919078.png)

